Hipocrelina b

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hypocrellin B is a natural compound that exhibits antibacterial, anti-metastatic, and anticancer chemotherapeutic activities . It inhibits the proliferation of Staphylococcus by increasing ROS levels and damaging cell walls . It is also a photostable, efficient generator of singlet oxygen .

Synthesis Analysis

Hypocrellin B is a natural pigment from Shiraia bambusicola, a fungus. The production of Hypocrellin B can be increased by manipulating fermentation conditions . A study found that alternative splicing (AS) in key functional genes of Hypocrellin B biosynthesis occurred under certain abiotic stresses .Molecular Structure Analysis

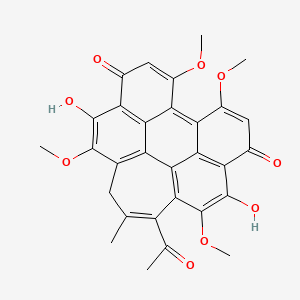

Hypocrellin B is a perylenequinone derivative with an oxidized pentacyclic core . It has two major fluorescence peaks, a neutral mono-molecule at 610 nm, and an excited proton at 660 nm .Chemical Reactions Analysis

Hypocrellin B has been used in a photocatalytic advanced oxidation process (PAOP) to degrade rhodamine B, a model organic pollutant . The process involves the generation of reactive oxygen species (ROS) under light irradiation .Physical And Chemical Properties Analysis

Hypocrellin B is a photostable compound . It has significant anti-tumor and anti-viral properties as well as a strong photodynamic effect .Aplicaciones Científicas De Investigación

Agente Antimicrobiano

HB ha sido ampliamente reconocido por su uso como agente antimicrobiano {svg_1}. Se ha utilizado en varios estudios para combatir diferentes tipos de microbios, contribuyendo al campo de la microbiología y las enfermedades infecciosas.

Agente Anticancerígeno

HB ha mostrado resultados prometedores como agente anticancerígeno {svg_2}. Se ha estudiado en varios tipos de cáncer, incluidos el cáncer de esófago, el cáncer nasofaríngeo, el cáncer de pulmón y el cáncer de ovario {svg_3}. El potencial de HB en el tratamiento del cáncer abre nuevas vías para la investigación y la terapia del cáncer.

Agente de Terapia Fotodinámica Antiviral

HB es conocido por su uso como agente de terapia fotodinámica antiviral {svg_4}. Ha mostrado actividades contra el virus de la inmunodeficiencia humana (VIH) y la infección por SARS-CoV-2 {svg_5}. Esto hace de HB un compuesto significativo en el campo de la virología y la investigación pandémica.

Fotosensibilizador en Terapia Fotodinámica (PDT)

HB es un fotosensibilizador natural aislado de la medicina tradicional china Hypocrella bambusea {svg_6}. Tiene excelentes propiedades fotodinámicas y baja toxicidad en la oscuridad {svg_7}. Su uso en PDT lo convierte en un compuesto prometedor para el tratamiento de diversas enfermedades como el cáncer y las enfermedades infecciosas {svg_8}.

Medicina Tradicional China

HB se ha utilizado durante siglos en la medicina popular china para tratar diversas enfermedades de la piel, dolencias gástricas y artritis reumatoide {svg_9}. Esto destaca la importancia de HB en la medicina tradicional y su potencial para futuras investigaciones en este campo.

Producción Biotecnológica

Teniendo en cuenta las restricciones de los recursos naturales del estroma, la fermentación sumergida con Shiraia spp. se ha considerado como una alternativa biotecnológica prometedora para la producción de HB {svg_10}. Esto abre nuevas posibilidades para la producción a gran escala de HB, lo que lo hace más accesible para diversas aplicaciones {svg_11}.

Mecanismo De Acción

Target of Action

Hypocrellin B (HB) is a lipid-soluble natural pigment of perylenequinone derivative . It is considered as a potential photosensitizer for photodynamic therapy . The primary targets of HB are abnormal cells, specifically those expressing high levels of H2O2 . HB has been shown to have significant anti-tumor, anti-viral, and anti-microbial properties .

Mode of Action

Upon light irradiation, HB produces reactive oxygen species (ROS), including singlet oxygen (1O2), superoxide (O2−), hydroxyl radical (•OH), and hydrogen peroxide (H2O2) . These ROS can cause damage to the cells, leading to cell death . HB’s interaction with its targets results in significant increases in ROS production . This interaction is facilitated by the use of light or ultrasound, which activates HB .

Biochemical Pathways

The biosynthesis of HB involves a non-reducing polyketide synthase (NR-PKS) HYP1/CTB1/ElcA, which is responsible for condensation of acetyl-CoA and malonyl-CoA, chain elongation, and ring closure to form a common aromatic polyketide precursor, nor-toralactone . The photodynamic action of HB proceeds via both Type-I and -II mechanisms, but Type-I mechanism might play a more important role in the aqueous dispersion .

Pharmacokinetics

HB is rapidly cleared from the blood, with a half-life of 2.319 ± 0.462 hours and a very low serum concentration at 24 hours after injection . This rapid clearance helps to limit the undesired side effects of HB in chemotherapeutic applications .

Result of Action

The sonodynamic action of HB significantly suppresses cell viability and induces survival reduction of cells in a HB dose-dependent manner . It causes excessive ROS accumulation, mitochondrial dysfunction, cell apoptosis, DNA fragmentation, and nuclear morphological damage . Moreover, the cytotoxicity and cell apoptosis induced by the sonodynamic action of HB are remarkably rescued by the caspase spectrum inhibitor z‐VAD‐fmk .

Action Environment

The action of HB is influenced by environmental factors such as the presence of light or ultrasound, which are required to activate the compound . Furthermore, the presence of H2O2 in the environment can activate a photosensitizer based on the 1,3-dicarbonyl enol moieties of HB . The photosensitizer shows negligible photosensitizing ability without H2O2, but the release of HB from the photosensitizer by the reaction with H2O2 regenerates the photosensitizing ability .

Safety and Hazards

Direcciones Futuras

Research is ongoing to explore the potential of Hypocrellin B in various therapeutic areas. For instance, it has been proposed as a potential treatment for SARS-CoV-2 infection . Additionally, the combination of Hypocrellin B with nanoparticles has shown promise in enhancing the therapeutic outcomes of photodynamic therapy .

Análisis Bioquímico

Biochemical Properties

Hypocrellin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the generation of reactive oxygen species (ROS) during photodynamic therapy

Cellular Effects

Hypocrellin B has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Hypocrellin B exhibits selective and effective photo-cytotoxicity against high H2O2-expressing cancer cells upon photo-irradiation .

Molecular Mechanism

The mechanism of action of Hypocrellin B is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being explored and understood.

Temporal Effects in Laboratory Settings

The effects of Hypocrellin B change over time in laboratory settings. Studies have shown a significant decrease in emission intensity after about 30 minutes of exposure to white light . This suggests that Hypocrellin B may have certain stability and degradation characteristics that influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Hypocrellin B vary with different dosages in animal models .

Metabolic Pathways

Hypocrellin B is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . The biosynthetic pathway of Hypocrellin B has been proposed, involving the non-reducing polyketide synthase (NR-PKS) HYP1/CTB1/ElcA as the first pathway enzyme .

Transport and Distribution

Hypocrellin B is transported and distributed within cells and tissues in a manner that is still being researched. It is known that Hypocrellin B can be assembled within the apoferritin nanocage, improving its water solubility and tumor selectivity .

Subcellular Localization

The subcellular localization of Hypocrellin B and its effects on activity or function are areas of active research. Studies have shown that Hypocrellin B is distributed in mitochondria and lysosomes as well as in endoplasmic reticulum and Golgi apparatus . This suggests that Hypocrellin B may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propiedades

IUPAC Name |

12-acetyl-9,17-dihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,12,16,18(23),20-decaene-7,19-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O9/c1-10-7-12-18-23-19(27(34)29(12)38-5)13(32)8-15(36-3)21(23)22-16(37-4)9-14(33)20-25(22)24(18)26(17(10)11(2)31)30(39-6)28(20)35/h8-9,34-35H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMXTMAIKRQSQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123940-54-5 |

Source

|

| Record name | 1H-Cyclohepta[ghi]perylene-5,12-dione, 3-acetyl-6,11-dihydroxy-4,8,9,13-tetramethoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)

![2-[4-(D-Glucopyranosyloxy)phenyl]-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B600419.png)

![7H-Furo[3,2-g][1]benzopyran-7-one, 4,5,6-trimethoxy-](/img/structure/B600434.png)